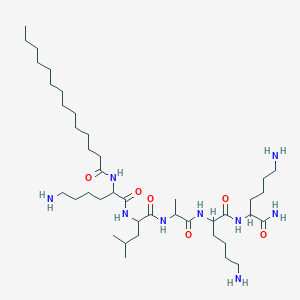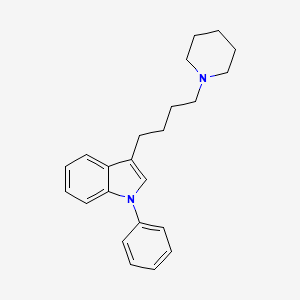
(+-)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol is a complex organic compound that features a purine base attached to a cyclopentenylcarbinol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The cyclopentenylcarbinol moiety is synthesized separately and then coupled with the chlorinated purine base under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of substituted purine derivatives.
科学研究应用
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and viral infections.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The cyclopentenylcarbinol moiety may enhance the compound’s binding affinity or stability, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
Allylamine: An organic compound with a similar amine group but a different overall structure.
2-Chloro-4-fluorophenol: A compound with a chloro and fluoro group attached to a phenol ring, used in various chemical applications.
Uniqueness
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol is unique due to its combination of a purine base and a cyclopentenylcarbinol structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
属性
CAS 编号 |
118237-77-7 |
|---|---|
分子式 |
C11H11ClN4O |
分子量 |
250.68 g/mol |
IUPAC 名称 |
[(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C11H11ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2/t7-,8+/m1/s1 |
InChI 键 |
FAULCZNVQKAPHC-SFYZADRCSA-N |
手性 SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=CN=C3Cl)CO |
规范 SMILES |
C1C(C=CC1N2C=NC3=C2N=CN=C3Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


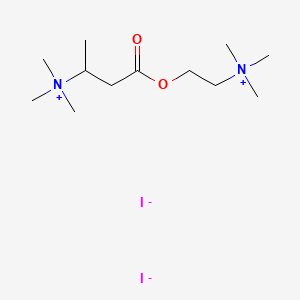
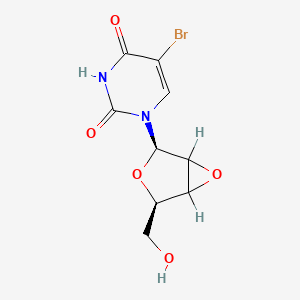
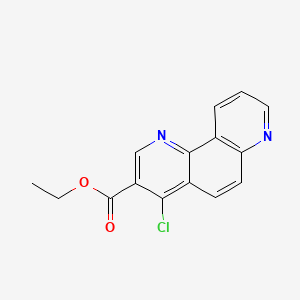
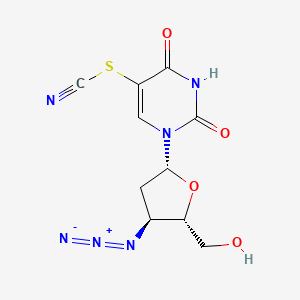
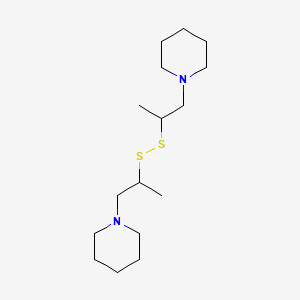
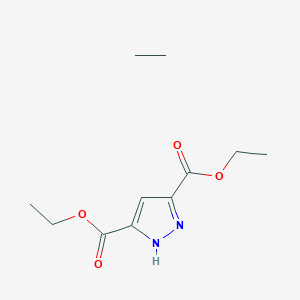
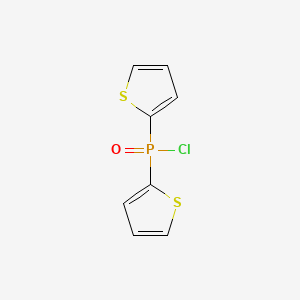
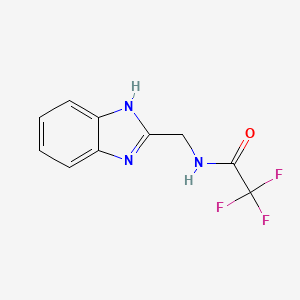
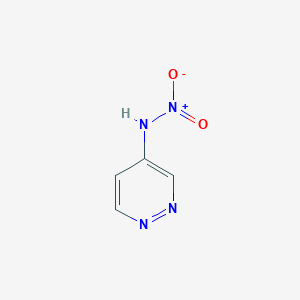
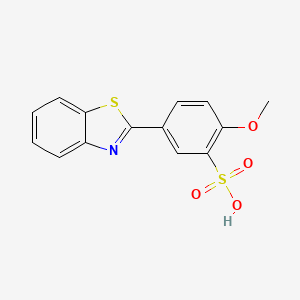
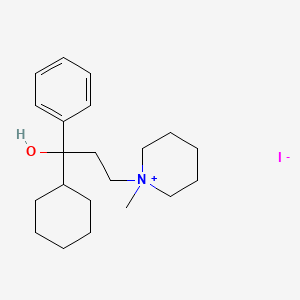
![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
